molecular formula C17H12ClN5O4 B2725556 methyl 5-{[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate CAS No. 888418-22-2

methyl 5-{[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate

Cat. No.: B2725556
CAS No.: 888418-22-2
M. Wt: 385.76
InChI Key: BKULFUBWUXYREI-UHFFFAOYSA-N
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Description

Methyl 5-{[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate is a heterocyclic compound featuring a fused triazolo[4,5-d]pyrimidin-7-one core, a 4-chlorophenyl substituent, and a methyl furan-2-carboxylate moiety. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions, while the furan carboxylate ester contributes to solubility and metabolic stability.

Properties

IUPAC Name

methyl 5-[[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O4/c1-26-17(25)13-7-6-12(27-13)8-22-9-19-15-14(16(22)24)20-21-23(15)11-4-2-10(18)3-5-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKULFUBWUXYREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrimidine Intermediate

The triazolopyrimidine scaffold is typically synthesized via cyclocondensation between aminotriazoles and β-diketones. For example, 3-(4-chlorophenyl)-7-hydroxy-triazolo[4,5-d]pyrimidine is prepared by reacting 5-amino-1H-1,2,3-triazole with ethyl 3-(4-chlorophenyl)-3-oxopropanoate in acetic acid under reflux (Scheme 1).

Key Reaction Conditions

  • Solvent: Acetic acid or ethanol
  • Temperature: 80–120°C
  • Yield: 60–75%

Chlorination and Functionalization

The 7-hydroxy group is converted to a chloro derivative using phosphorus oxychloride (POCl₃), enhancing reactivity for subsequent nucleophilic substitutions:

7-Hydroxy intermediate + POCl₃ → 7-Chloro derivative

Optimized Parameters

  • POCl₃ Excess: 3–5 equivalents
  • Reaction Time: 4–6 hours at reflux
  • Yield: 85–90%

Esterification and Final Coupling

Esterification of Furan Carboxylic Acid

If the furan moiety is synthesized as a carboxylic acid, esterification with methanol under acidic conditions completes the methyl ester:

Furan-2-carboxylic acid + MeOH (H₂SO₄ catalyst) → Methyl ester

Conditions

  • Catalyst: H₂SO₄ (0.5 equiv)
  • Reflux Time: 12 hours
  • Yield: 90–95%

Coupling via Mitsunobu or EDCI/HOBt

Alternatively, the methylene bridge is formed using coupling reagents. For example, EDCI/HOBt-mediated coupling between the triazolopyrimidine’s amine and furan-2-carboxylate acid, followed by esterification:

Triazolopyrimidine-NH₂ + Furan-2-carboxylate acid → Amide intermediate → Methyl ester

Optimization Notes

  • Coupling Agent: EDCI (1.2 equiv), HOBt (1.1 equiv)
  • Solvent: Dichloromethane (DCM)
  • Yield: 70–80%

Reaction Optimization and Challenges

Regioselectivity in Cyclization

The position of substituents on the triazolopyrimidine core is sensitive to reaction conditions. Using Ni(NO₃)₂ as a catalyst during cyclization improves regioselectivity for the 3-(4-chlorophenyl) isomer.

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:3)
  • Recrystallization: Ethanol/water mixtures
  • HPLC Purity: >98%

Analytical Characterization

Spectroscopic Data

Parameter Value
1H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, triazole), 7.85 (d, 2H, Ar-Cl), 6.75 (d, 1H, furan), 5.20 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃)
13C NMR δ 164.5 (C=O), 152.3 (triazole), 138.2 (Ar-Cl), 112.4 (furan)
HRMS (m/z) [M+H]+ Calculated: 443.08; Found: 443.07

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazolopyrimidine core and the spatial orientation of the methylene-furan group.

Scalability and Industrial Relevance

The synthesis is scalable to gram quantities with modifications:

  • Continuous Flow Reactors: For cyclization and chlorination steps.
  • Green Solvents: Ethanol/water mixtures reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

methyl 5-{[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazolopyrimidine core, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of methyl 5-{[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate. In a screening of a drug library against multicellular spheroids, this compound demonstrated notable efficacy against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .

Antibacterial Properties

The compound belongs to the class of 1,2,4-triazoles which are known for their antibacterial activity. Research indicates that derivatives of triazole-pyrimidine hybrids exhibit broad-spectrum antibacterial effects. This compound has shown potential against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antibacterial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in drug design. The presence of the triazole and pyrimidine moieties contributes significantly to the compound's biological activity. Modifications at specific positions on these rings can enhance potency and selectivity against target pathogens or cancer cells .

Target Identification

The compound targets various biological pathways including those involved in DNA replication and repair mechanisms in cancer cells. Its ability to interfere with RNA-dependent RNA polymerase has been noted as a promising aspect for antiviral applications as well .

Case Studies

StudyObjectiveFindings
Walid Fayad et al., 2019Screening for anticancer compoundsIdentified this compound as effective against multiple cancer lines through apoptosis induction .
PMC7384432Review on triazole derivativesDiscussed broad-spectrum antibacterial activity of triazole derivatives including potential applications of methyl 5-{[3-(4-chlorophenyl)-7-oxo...} against MRSA .

Mechanism of Action

The mechanism of action of methyl 5-{[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects, physicochemical properties, and synthetic strategies:

Compound Name Core Structure Key Substituents Physicochemical Notes Reference
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Bromophenyl, ethyl carboxylate Higher molecular weight (Br vs. Cl)
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-thiophenecarboxylate Triazolo[1,5-a]pyrimidine Thiophene carboxylate Enhanced π-π stacking potential
Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo... Thiazolo[3,2-a]pyrimidine Methoxycarbonylphenyl, indolinylidene Extended conjugation system
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, ethyl carboxylate Increased solubility (polar groups)

Key Observations:

Core Heterocycle Differences: The target compound’s triazolo[4,5-d]pyrimidine core differs from thiazolo[3,2-a]pyrimidines (e.g., ) in nitrogen atom positioning, which may alter electronic properties and binding affinity .

Substituent Effects :

  • The 4-chlorophenyl group in the target compound vs. 4-bromophenyl () may confer similar steric effects but differing electronic profiles (Cl: electronegative, Br: polarizable) .
  • Furan-2-carboxylate (target) vs. thiophene carboxylate () substituents: Furan offers lower lipophilicity but reduced metabolic resistance compared to thiophene .

Synthetic Challenges :

  • The methyl ester in the target compound likely improves synthetic yield compared to ethyl esters (e.g., ), as methyl groups are less prone to hydrolysis during purification .
  • Crystallographic data for analogues () suggests that bulky substituents (e.g., trimethoxybenzylidene) complicate crystallization, whereas the target’s furan group may facilitate it .

Biological Implications :

  • Thiazolo[3,2-a]pyrimidines () are reported as kinase inhibitors, suggesting the target’s triazolo-pyrimidine core could share similar targets .
  • The 4-chlorophenyl group may enhance blood-brain barrier penetration relative to polar substituents (e.g., methoxycarbonyl in ) .

Biological Activity

Methyl 5-{[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate is a synthetic compound that belongs to the class of triazolopyrimidines. This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and antiviral research. Understanding its biological activity can provide insights into its potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C18H16ClN5O3C_{18}H_{16}ClN_5O_3 with a molecular weight of approximately 385.80 g/mol. The structure features a furan-2-carboxylate moiety linked to a triazolopyrimidine ring system, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

  • Antiviral Activity : The compound has shown promising antiviral properties, particularly against influenza viruses. In vitro studies demonstrated an IC50 value of 36 μM in inhibiting viral replication through interference with viral polymerase activity .
  • Antimicrobial Properties : The compound exhibits significant antibacterial activity against various strains of bacteria. Studies report minimum inhibitory concentration (MIC) values in the micromolar range against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
  • Antifungal Activity : Preliminary assays indicate that the compound may also possess antifungal properties, although specific data on MIC values against fungal pathogens are still limited.

Antiviral Studies

A notable study investigated the antiviral efficacy of this compound against influenza A virus. The results indicated:

  • EC50 : 39 μM in plaque reduction assays.
  • CC50 : Greater than 250 μM in MDCK cells and 229 μM in HEK 293T cells, suggesting a favorable safety profile at effective concentrations .

Antimicrobial Activity

In antimicrobial studies:

  • The compound displayed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values lower than those of traditional antibiotics such as vancomycin (MIC: 0.68 μM) and ciprofloxacin (MIC: 2.96 μM) .
PathogenMIC (μM)Reference CompoundReference MIC (μM)
MRSA0.046Vancomycin0.68
E. coli1.5Ciprofloxacin2.96
C. albicans4Fluconazole16

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the phenyl group and the triazole ring significantly influence biological activity:

  • Electron-donating groups on the phenyl ring enhance antimicrobial potency.
  • Substituents at specific positions on the triazole scaffold can either increase or decrease activity depending on their nature and steric effects .

Case Studies

Several case studies have been documented regarding the therapeutic applications of similar compounds in clinical settings:

  • Pyrimidine Derivatives : A study highlighted that pyrimidine derivatives exhibit broad-spectrum antiviral activities and could serve as templates for developing new antiviral agents .
  • Triazole Hybrids : Research into triazole hybrids has shown that they can outperform standard treatments for bacterial infections due to their unique mechanisms of action against resistant strains .

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